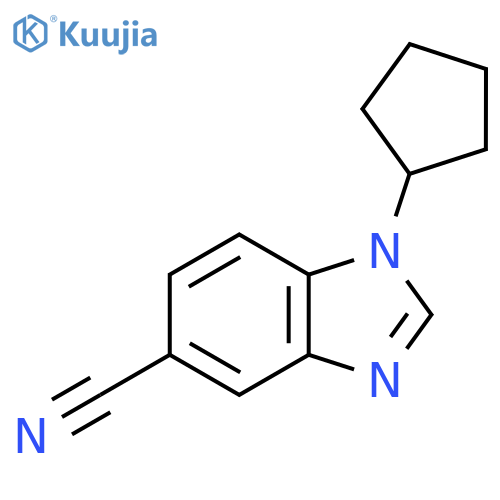Cas no 1403483-66-8 (1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile)

1403483-66-8 structure
商品名:1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile
CAS番号:1403483-66-8
MF:C13H13N3
メガワット:211.262422323227
CID:4594479
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile
- 1-cyclopentylbenzimidazole-5-carbonitrile
- V3062
-
- インチ: 1S/C13H13N3/c14-8-10-5-6-13-12(7-10)15-9-16(13)11-3-1-2-4-11/h5-7,9,11H,1-4H2
- InChIKey: YWSJMFKJCNVQTC-UHFFFAOYSA-N
- ほほえんだ: N1(C=NC2C=C(C#N)C=CC1=2)C1CCCC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 300
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 41.6
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM320865-25g |
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile |
1403483-66-8 | 95% | 25g |
$604 | 2021-06-17 | |
| A2B Chem LLC | AE62178-5g |
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile |
1403483-66-8 | 98% | 5g |
$271.00 | 2024-04-20 | |
| Chemenu | CM320865-5g |
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile |
1403483-66-8 | 95% | 5g |
$333 | 2023-02-18 | |
| Chemenu | CM320865-10g |
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile |
1403483-66-8 | 95% | 10g |
$341 | 2021-06-17 | |
| A2B Chem LLC | AE62178-25g |
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile |
1403483-66-8 | 98% | 25g |
$749.00 | 2024-04-20 | |
| A2B Chem LLC | AE62178-1g |
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile |
1403483-66-8 | 98% | 1g |
$97.00 | 2024-04-20 |
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile 関連文献
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
1403483-66-8 (1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile) 関連製品
- 5587-61-1(Triisocyanato(methyl)silane)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
